N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key regulator of B-cell receptor signaling, which is essential for B-cell survival and proliferation. Inhibition of BTK by this compound leads to downstream effects on several signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in B-cells, leading to decreased cell viability and proliferation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in B-cell lines and primary CLL cells. In preclinical models of CLL and NHL, this compound has been shown to inhibit tumor growth and prolong survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects. In addition, this compound has shown promising results in preclinical models of B-cell malignancies, suggesting that it may be an effective treatment option for these diseases. However, one limitation of this compound is its limited bioavailability, which may limit its efficacy in vivo.
Direcciones Futuras
For research on N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide include further preclinical studies to evaluate its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. In addition, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies. Other potential future directions include the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers that can predict response to BTK inhibition.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the condensation of 3-acetylphenol with 4-hydroxybenzaldehyde to form a chalcone intermediate. The chalcone is then reacted with tetrahydrofuran-2-carbaldehyde to produce the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and proliferation in B-cell lines and primary CLL cells. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of CLL and NHL.
Propiedades
Fórmula molecular |
C20H21NO4 |
---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C20H21NO4/c1-14(22)16-4-2-5-17(12-16)21-20(23)15-7-9-18(10-8-15)25-13-19-6-3-11-24-19/h2,4-5,7-10,12,19H,3,6,11,13H2,1H3,(H,21,23) |
Clave InChI |
OXRCJNIVKDRIFN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.